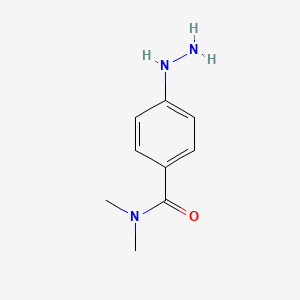

4-hydrazinyl-N,N-dimethylbenzamide

Description

4-Hydrazinyl-N,N-dimethylbenzamide is a benzamide derivative featuring a hydrazinyl (-NH-NH₂) group at the para position of the benzene ring and dimethylamino (-N(CH₃)₂) substituents on the amide nitrogen. Its synthesis typically involves condensation reactions between hydrazine hydrate and substituted benzaldehydes or benzoic acid derivatives, as outlined in several protocols (e.g., refluxing with hydrazine hydrate in ethanol) .

Properties

Molecular Formula |

C9H13N3O |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

4-hydrazinyl-N,N-dimethylbenzamide |

InChI |

InChI=1S/C9H13N3O/c1-12(2)9(13)7-3-5-8(11-10)6-4-7/h3-6,11H,10H2,1-2H3 |

InChI Key |

RXITZLGTAWMNDF-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)NN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydrazinyl-N,N-dimethylbenzamide typically involves the reaction of 4-nitro-N,N-dimethylbenzamide with hydrazine hydrate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the reduction of the nitro group to the hydrazinyl group .

Industrial Production Methods

Industrial production methods for 4-hydrazinyl-N,N-dimethylbenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinyl-N,N-dimethylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azides or other oxidized derivatives.

Reduction: Reduction reactions can further modify the hydrazinyl group.

Substitution: The hydrazinyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

Major products formed from these reactions include azides, amines, and substituted benzamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Hydrazinyl-N,N-dimethylbenzamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Mechanism of Action

The mechanism of action of 4-hydrazinyl-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogues of 4-hydrazinyl-N,N-dimethylbenzamide and their distinguishing features:

Spectroscopic and Thermal Properties

- IR Spectroscopy :

- Thermal Stability :

Biological Activity

4-Hydrazinyl-N,N-dimethylbenzamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

4-Hydrazinyl-N,N-dimethylbenzamide features a hydrazinyl group (-NH-NH2) attached to a benzamide structure, which contributes to its unique reactivity and biological activity. The molecular formula is , highlighting its complexity and potential for diverse interactions within biological systems.

The biological activity of 4-hydrazinyl-N,N-dimethylbenzamide is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to:

- Inhibition of Enzyme Activity : The compound can inhibit specific enzymes, disrupting metabolic pathways.

- Antimicrobial Effects : Preliminary studies suggest potential antimicrobial properties against various pathogens.

- Anticancer Activity : Research indicates that it may exhibit cytotoxic effects on cancer cell lines, making it a candidate for further investigation in cancer therapy.

Antimicrobial Properties

Studies have shown that 4-hydrazinyl-N,N-dimethylbenzamide exhibits significant antimicrobial activity. In vitro tests demonstrated effectiveness against several bacterial strains, including:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

These results indicate a promising potential for developing new antimicrobial agents based on this compound.

Anticancer Activity

Research into the anticancer properties of 4-hydrazinyl-N,N-dimethylbenzamide has yielded promising results. In a study involving various cancer cell lines, the compound demonstrated dose-dependent cytotoxicity:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 25 | Induction of apoptosis |

| MCF-7 (breast cancer) | 30 | Cell cycle arrest at G2/M phase |

| A549 (lung cancer) | 20 | Inhibition of proliferation via apoptosis |

The mechanism appears to involve the induction of apoptosis through mitochondrial pathways, leading to cell death in malignant cells.

Case Studies

- Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial effects of various hydrazine derivatives, including 4-hydrazinyl-N,N-dimethylbenzamide. The results indicated that this compound was among the most effective against Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

- Cancer Cell Line Evaluation : In a recent evaluation of anticancer properties, researchers tested the compound against multiple cancer cell lines. The findings revealed that it significantly inhibited cell growth and induced apoptosis in HeLa and MCF-7 cells, supporting its candidacy for further preclinical trials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.